molecular formula C9H9FN2OS B143541 2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine CAS No. 130309-92-1

2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine

Cat. No.: B143541
CAS No.: 130309-92-1
M. Wt: 212.25 g/mol
InChI Key: RFISUZUZCGHJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine is a chemical compound with the molecular formula C₉H₉FN₂OS and a molecular weight of 212.24 g/mol It is known for its unique structure, which includes a benzothiazole ring substituted with ethoxy and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzothiazolamine,2-ethoxy-6-chloro-(9CI)
  • 5-Benzothiazolamine,2-ethoxy-6-bromo-(9CI)
  • 5-Benzothiazolamine,2-ethoxy-6-iodo-(9CI)

Uniqueness

2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry and material science .

Properties

CAS No.

130309-92-1

Molecular Formula

C9H9FN2OS

Molecular Weight

212.25 g/mol

IUPAC Name

2-ethoxy-6-fluoro-1,3-benzothiazol-5-amine

InChI

InChI=1S/C9H9FN2OS/c1-2-13-9-12-7-4-6(11)5(10)3-8(7)14-9/h3-4H,2,11H2,1H3

InChI Key

RFISUZUZCGHJKL-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(S1)C=C(C(=C2)N)F

Canonical SMILES

CCOC1=NC2=C(S1)C=C(C(=C2)N)F

Synonyms

5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI)

Origin of Product

United States

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